molecular formula C8H12N2O2 B12650806 1-(Allyl)-2-(nitromethylene)pyrrolidine CAS No. 40990-27-0

1-(Allyl)-2-(nitromethylene)pyrrolidine

Cat. No.: B12650806
CAS No.: 40990-27-0
M. Wt: 168.19 g/mol
InChI Key: LWWSULAJWWHYIC-BQYQJAHWSA-N
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Description

1-(Allyl)-2-(nitromethylene)pyrrolidine is a compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of an allyl group and a nitromethylene group attached to the pyrrolidine ring. Pyrrolidines are known for their diverse applications in organic synthesis, medicinal chemistry, and material science due to their unique structural and electronic properties.

Preparation Methods

The synthesis of 1-(Allyl)-2-(nitromethylene)pyrrolidine can be achieved through various synthetic routes. One common method involves the metal-free direct C–H functionalization of pyrrolidine, followed by N-alkylation to introduce the allyl group . Another approach is the nickel-catalyzed allyl–allyl coupling reaction between 1,3-dienes and allylboronates . These methods offer excellent regioselectivity and functional group tolerance, making them suitable for the efficient preparation of this compound.

Chemical Reactions Analysis

1-(Allyl)-2-(nitromethylene)pyrrolidine undergoes various chemical reactions, including:

These reactions are typically carried out under mild conditions, and the major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Allyl)-2-(nitromethylene)pyrrolidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Allyl)-2-(nitromethylene)pyrrolidine involves its interaction with molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to specific biochemical effects. The exact mechanism depends on the context of its application, such as its role as a ligand in coordination chemistry or its biological activity in medicinal research .

Comparison with Similar Compounds

1-(Allyl)-2-(nitromethylene)pyrrolidine can be compared with other similar compounds, such as:

    Pyrrolidine: A simple five-membered nitrogen-containing ring without additional functional groups.

    N-Methylpyrrolidine: A pyrrolidine derivative with a methyl group attached to the nitrogen atom.

    N-Allylpyrrolidine: A pyrrolidine derivative with an allyl group attached to the nitrogen atom.

    2-Nitromethylene-1-pyrrolidine: A pyrrolidine derivative with a nitromethylene group attached to the ring.

The uniqueness of this compound lies in the combination of the allyl and nitromethylene groups, which impart distinct chemical and physical properties to the compound .

Properties

CAS No.

40990-27-0

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

(2E)-2-(nitromethylidene)-1-prop-2-enylpyrrolidine

InChI

InChI=1S/C8H12N2O2/c1-2-5-9-6-3-4-8(9)7-10(11)12/h2,7H,1,3-6H2/b8-7+

InChI Key

LWWSULAJWWHYIC-BQYQJAHWSA-N

Isomeric SMILES

C=CCN\1CCC/C1=C\[N+](=O)[O-]

Canonical SMILES

C=CCN1CCCC1=C[N+](=O)[O-]

Origin of Product

United States

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